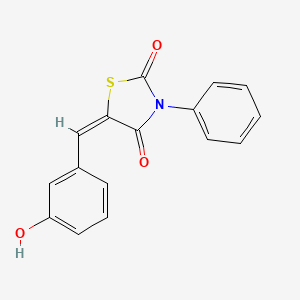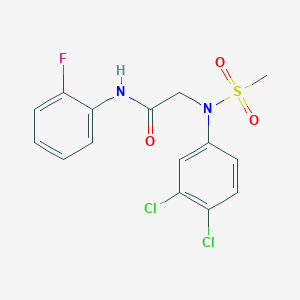![molecular formula C15H12ClNO2 B4896961 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as CHPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, it is believed that 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one exerts its biological activity by modulating various signaling pathways. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been reported to modulate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one exhibits various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits various biological activities, making it a promising candidate for drug development. However, there are also some limitations to its use. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its biological activity.
Zukünftige Richtungen
There are several future directions for the research on 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one. One potential direction is to further investigate its mechanism of action. Understanding how 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one exerts its biological activity can help in the design of more effective drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one in vivo. This can help in the development of a dosage regimen for its use in humans. Additionally, it would be interesting to investigate the potential use of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one in combination with other drugs for the treatment of various diseases. Finally, the synthesis of analogs of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is a promising compound that exhibits various biochemical and physiological effects. Its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities make it a potential candidate for drug development. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one have been discussed in this paper. Further research on 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one can lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one involves the condensation of 5-chloro-2-hydroxyaniline and chalcone in the presence of a base. This reaction results in the formation of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one with a yield of 85-90%. The purity of the synthesized product can be confirmed by various analytical techniques such as NMR, IR, and Mass Spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential use in the treatment of various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. In addition, it has been reported to exhibit anti-viral activity against the herpes simplex virus.
Eigenschaften
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-7-15(19)13(10-12)17-9-8-14(18)11-4-2-1-3-5-11/h1-10,17,19H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLZRUMMNMJLW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[chloro(difluoro)methyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896878.png)
![methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)
![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)




![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

